molecular formula C16H25F2N3O4 B15259921 tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate

tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate

Cat. No.: B15259921
M. Wt: 361.38 g/mol
InChI Key: RFUJHMHDUARAHX-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl carbamate group, a cyclohexyl ring, and an oxadiazole moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an oxidizing agent.

    Attachment of the difluoroethyl group:

    Cyclohexyl ring functionalization: The cyclohexyl ring is functionalized with a hydroxyl group, which can be achieved through various methods such as hydroboration-oxidation.

    Coupling of the oxadiazole and cyclohexyl moieties: This step involves the formation of a carbon-carbon bond between the oxadiazole and cyclohexyl rings.

    Introduction of the tert-butyl carbamate group: The final step involves the protection of the amine group with a tert-butyl carbamate group, which can be achieved using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form a corresponding amine.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone on the cyclohexyl ring.

    Reduction: Formation of an amine from the oxadiazole ring.

    Substitution: Introduction of various functional groups in place of the difluoroethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s stability and bioavailability, while the tert-butyl carbamate group can protect the amine functionality, allowing for selective interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Lacks the oxadiazole and difluoroethyl groups.

    tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate: Lacks the hydroxyl group on the cyclohexyl ring.

    tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexyl)carbamate: Has a methyl group instead of a hydroxyl group on the cyclohexyl ring.

Uniqueness

The presence of the oxadiazole ring, difluoroethyl group, and hydroxyl group on the cyclohexyl ring makes tert-Butyl N-(4-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxycyclohexyl)carbamate unique

Properties

Molecular Formula

C16H25F2N3O4

Molecular Weight

361.38 g/mol

IUPAC Name

tert-butyl N-[4-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C16H25F2N3O4/c1-14(2,3)24-13(22)19-10-5-7-16(23,8-6-10)9-11-20-12(21-25-11)15(4,17)18/h10,23H,5-9H2,1-4H3,(H,19,22)

InChI Key

RFUJHMHDUARAHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CC2=NC(=NO2)C(C)(F)F)O

Origin of Product

United States

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